molecular formula C13H21N3O2 B2687903 Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate CAS No. 1245915-52-9

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate

Cat. No.: B2687903
CAS No.: 1245915-52-9
M. Wt: 251.33
InChI Key: WMSKLQRFXIQIQE-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate: is a chemical compound with the molecular formula C13H21N3O2 It is a derivative of pyridine and carbamate, featuring a tert-butyl group and an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the carbamate group. The aminopropyl side chain can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate can undergo oxidation reactions, particularly at the aminopropyl side chain, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carbamate group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the aminopropyl side chain are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The aminopropyl side chain can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • Tert-butyl N-[5-(2-aminopropyl)pyridin-2-yl]carbamate
  • Tert-butyl N-[5-(3-aminopropyl)pyridin-3-yl]carbamate
  • Tert-butyl N-[5-(3-aminopropyl)pyridin-4-yl]carbamate

Comparison:

  • Structural Differences: The position of the aminopropyl side chain on the pyridine ring can vary, leading to different isomers. These structural differences can influence the compound’s reactivity and interaction with target molecules.
  • Reactivity: The reactivity of these compounds can differ based on the position of the functional groups. For example, substitution reactions may occur more readily at certain positions on the pyridine ring.
  • Applications: While all these compounds may have similar applications, their specific uses can vary depending on their structural features and reactivity.

Properties

IUPAC Name

tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-11-7-6-10(9-15-11)5-4-8-14/h6-7,9H,4-5,8,14H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSKLQRFXIQIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245915-52-9
Record name tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate
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